2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)-
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Overview
Description
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is a heterocyclic compound featuring a four-membered azetidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- typically involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via the DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes described above can be scaled up for industrial applications, provided that appropriate reaction conditions and purification techniques are employed.
Chemical Reactions Analysis
Types of Reactions
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The azetidinone ring can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted azetidinones, oxides, and reduced derivatives, which can be further utilized in synthetic chemistry and pharmaceutical applications.
Scientific Research Applications
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. The azetidinone ring is known to inhibit certain enzymes, thereby affecting biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 2-Azetidinone, 3,3-dimethyl-1-(1-methylethyl)-4-phenyl-
- 2-Azetidinone, 4-phenyl-
- 3,4-Dimethyl-2-azetidinone
Uniqueness
2-Azetidinone, 3,3-dimethyl-1-phenyl-4-(3-pyridinyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridinyl group enhances its potential interactions with biological targets, making it a valuable compound for medicinal chemistry research.
Properties
CAS No. |
835651-92-8 |
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Molecular Formula |
C16H16N2O |
Molecular Weight |
252.31 g/mol |
IUPAC Name |
3,3-dimethyl-1-phenyl-4-pyridin-3-ylazetidin-2-one |
InChI |
InChI=1S/C16H16N2O/c1-16(2)14(12-7-6-10-17-11-12)18(15(16)19)13-8-4-3-5-9-13/h3-11,14H,1-2H3 |
InChI Key |
PODMRKGGNZJWMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(N(C1=O)C2=CC=CC=C2)C3=CN=CC=C3)C |
Origin of Product |
United States |
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